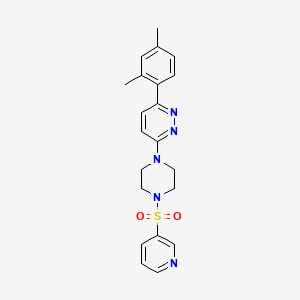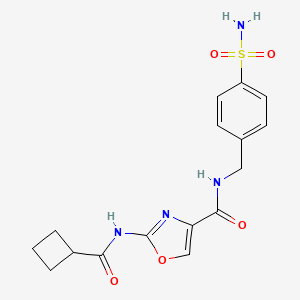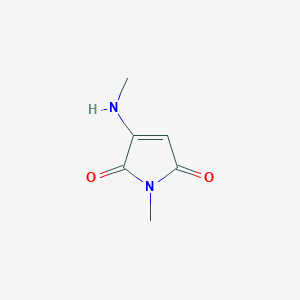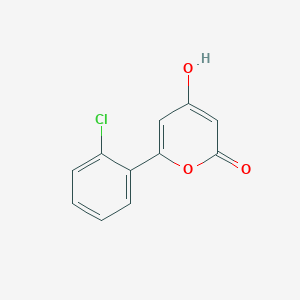![molecular formula C6H11ClN2S3 B2603883 [3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride CAS No. 1185082-93-2](/img/structure/B2603883.png)
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride is a chemical compound with the molecular formula C6H11ClN2S3 It is characterized by the presence of an isothiazole ring substituted with methylthio groups at positions 3 and 5, and a methylamine group at position 4
準備方法
The synthesis of [3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride typically involves the following steps:
Formation of the isothiazole ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors such as thioamides and nitriles under specific conditions.
Introduction of methylthio groups: Methylthio groups are introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the methylamine group: The methylamine group is introduced through amination reactions, often using reagents like methylamine hydrochloride.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups or to modify the isothiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Disrupting cellular membranes: The compound may interact with and disrupt cellular membranes, affecting cell viability.
Modulating signaling pathways: It can influence various signaling pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride can be compared with other similar compounds, such as:
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine: The free base form of the compound, which lacks the hydrochloride salt.
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine sulfate: A similar compound with a sulfate salt instead of hydrochloride.
[3,5-Bis(methylthio)isothiazol-4-yl]methylamine nitrate: Another similar compound with a nitrate salt.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity.
特性
IUPAC Name |
[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S3.ClH/c1-9-5-4(3-7)6(10-2)11-8-5;/h3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILKBAKWSCXEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603800.png)
![[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2603801.png)
![8-(2,5-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603802.png)


![2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2603805.png)
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2603809.png)
![9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2603810.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2603814.png)
![(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B2603815.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

